3,5-Dibromo-4-chloropicolinic acid
Overview
Description
“3,5-Dibromo-4-chloropicolinic acid” is a chemical compound with the molecular formula C6H2Br2ClNO2 . It is used in various applications, including as a laboratory chemical.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a method for synthesizing 3,5-dibromo-4-iodopyridine, which shares a similar structure with the compound , has been described . The process involves taking 3,5-dibromo-4-aminopyridine as an initial raw material to perform diazotization to obtain 3,5-dibromo-4-iodopyridine .
Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-4-chloropicolinic acid” can be analyzed using various computational and experimental techniques . The compound has a molecular weight of 315.34 g/mol.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dibromo-4-chloropicolinic acid” can be inferred from similar compounds. For instance, 3,5-dibromo-4-methylbenzoic acid has a melting point of 242°C and a density of 1.951±0.06 g/cm3 .
Scientific Research Applications
Specific Scientific Field
Application Summary
3,5-Dibromo-4-chloropicolinic acid is used to synthesize neutral nickel (II) complexes in the presence or absence of 1,10–phenanthroline (phen) or its derivative 2,9–dimethyl–1,10–phenanthroline (neoc) as co–ligands .
Methods of Application
The complexes were synthesized and characterized by various techniques. The crystal structure of one of the complexes was determined by single-crystal X-ray crystallography .
Results or Outcomes
The complexes interact tightly with calf-thymus DNA by an intercalative fashion. Furthermore, compounds bind tightly and reversibly to human and bovine serum albumin .
Analgesic Activity of N-Substituted 3,5-Dibromo (H)Anthranilic Acid Amides and Hydrazides
Specific Scientific Field
Application Summary
3,5-Dibromo-4-chloropicolinic acid is used to synthesize a series of N-substituted 3,5-dibromo (H)anthranilic acid amides and hydrazides .
Methods of Application
Molecular docking of 24 N-substituted 3,5-dibromo (H)anthranilic acid amides and hydrazides with the enzymes cyclooxygenase 1 (COX-1) and 2 (COX-2) is described .
Results or Outcomes
The study found a high correlation coefficient between calculated and experimental analgesic activities .
Synthesis and Antimicrobial Activity of [3,5-Dibromo(dichloro)-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl]acetic Acids and Their Derivatives
Specific Scientific Field
Application Summary
3,5-Dibromo-4-chloropicolinic acid is used to synthesize [3,5-Dibromo(dichloro)-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl]acetic acids and their derivatives .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained are not detailed in the source .
Controlled Release of Herbicides
Specific Scientific Field
Application Summary
3,5-Dibromo-4-chloropicolinic acid is used as a model herbicide in the development of controlled release formulations of pesticides . These formulations can reduce the volatilization and leaching risks simultaneously .
Methods of Application
Herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) were fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .
Results or Outcomes
The developed 2,4-D@HTlc nanosheets could evidently retard 2,4-D leaching through the soil .
Degradation of Bromoxynil
Specific Scientific Field
Application Summary
3,5-Dibromo-4-chloropicolinic acid is a common degradation product of the herbicide bromoxynil .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained are not detailed in the source .
Bromination of Cinnamic Acid
Specific Scientific Field
Application Summary
Although the specific use of 3,5-Dibromo-4-chloropicolinic acid is not mentioned, bromination is a common reaction in organic chemistry .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained are not detailed in the source .
Controlled Release of Herbicides
Specific Scientific Field
Application Summary
3,5-Dibromo-4-chloropicolinic acid is used as a model herbicide in the development of controlled release formulations of pesticides . These formulations can reduce the volatilization and leaching risks simultaneously .
Methods of Application
Herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) were fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .
Results or Outcomes
The developed 2,4-D@HTlc nanosheets could evidently retard 2,4-D leaching through the soil .
Degradation of Bromoxynil
Specific Scientific Field
Application Summary
3,5-Dibromo-4-chloropicolinic acid is a common degradation product of the herbicide bromoxynil .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained are not detailed in the source .
Bromination of Cinnamic Acid
Specific Scientific Field
Application Summary
Although the specific use of 3,5-Dibromo-4-chloropicolinic acid is not mentioned, bromination is a common reaction in organic chemistry .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained are not detailed in the source .
properties
IUPAC Name |
3,5-dibromo-4-chloropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClNO2/c7-2-1-10-5(6(11)12)3(8)4(2)9/h1H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVRSYYPLMRROO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C(=O)O)Br)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649907 | |
Record name | 3,5-Dibromo-4-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-chloropicolinic acid | |
CAS RN |
698393-07-6 | |
Record name | 3,5-Dibromo-4-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.